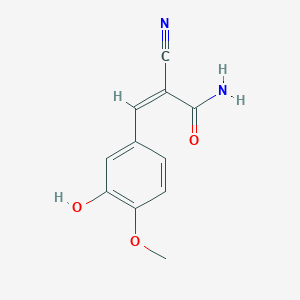
N-(4-bromo-2-fluorophenyl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-fluorophenyl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BFAA and is a member of the acrylamide family of compounds. BFAA has been found to possess several interesting properties that make it a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
BFAA has been found to have potential applications in various fields of scientific research. In medicinal chemistry, BFAA has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. BFAA has also been studied for its potential as an anti-inflammatory agent. In biochemistry, BFAA has been used as a tool to study the role of protein trafficking in cells. BFAA has been found to inhibit the transport of proteins from the Golgi apparatus to the endoplasmic reticulum. In pharmacology, BFAA has been used to study the role of calcium signaling in cells. BFAA has been found to inhibit the release of calcium from intracellular stores.
作用机制
BFAA has been found to inhibit the activity of several proteins involved in various cellular processes. BFAA has been found to inhibit the transport of proteins from the Golgi apparatus to the endoplasmic reticulum by inhibiting the activity of the protein COPI. BFAA has also been found to inhibit the release of calcium from intracellular stores by inhibiting the activity of the protein IP3R. The inhibition of these proteins by BFAA leads to the disruption of cellular processes and can ultimately lead to cell death.
Biochemical and Physiological Effects:
BFAA has been found to have several biochemical and physiological effects. BFAA has been found to induce apoptosis in cancer cells. BFAA has also been found to decrease the production of inflammatory cytokines. In addition, BFAA has been found to decrease the release of calcium from intracellular stores, which can lead to a decrease in muscle contraction.
实验室实验的优点和局限性
BFAA has several advantages for use in lab experiments. BFAA is a relatively small molecule, which makes it easy to manipulate and study. BFAA is also relatively stable, which makes it easy to store and transport. However, BFAA also has some limitations for use in lab experiments. BFAA can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, BFAA can be difficult to solubilize in certain solvents, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on BFAA. One potential direction is the development of BFAA derivatives with improved anticancer activity. Another potential direction is the study of BFAA in the context of other cellular processes. For example, BFAA could be studied in the context of autophagy or protein degradation. Finally, BFAA could be studied in the context of other diseases, such as neurodegenerative diseases or infectious diseases.
合成方法
The synthesis of BFAA involves the reaction of 4-bromo-2-fluoroaniline with furan-2-carbaldehyde in the presence of an acid catalyst. The resulting product is then treated with acryloyl chloride to yield BFAA. This synthesis method has been optimized to produce high yields of pure BFAA.
属性
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGLBMXYDERPD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)

![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)

![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)
![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)

![2-methyl-N'-{4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrobenzylidene}benzohydrazide](/img/structure/B5821772.png)
![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5821779.png)

![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)
